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molecular formula C12H10BrNO2 B1642283 3-Bromo-5-(4-methoxyphenoxy)pyridine

3-Bromo-5-(4-methoxyphenoxy)pyridine

Cat. No. B1642283
M. Wt: 280.12 g/mol
InChI Key: HASYMAAOYHUCJS-UHFFFAOYSA-N
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Patent
US06852721B2

Procedure details

In an alternative approach to the synthesis of pyridine-substituted pyridyl diazabicyclic compounds, 3,5-dibromopyridine can be converted into the corresponding 3-bromo-5-alkoxy- and 3-bromo-5-aryloxypyridines by the action of sodium alkoxides or sodium aryloxides. Procedures such as those described by Comins et al., J. Org. Chem. 55: 69 (1990) and Hertog et al., Recueil Trav. Chim. Pays-Bas 74: 1171 (1955) are used. This is exemplified by the preparation 2-(5-(4-methoxyphenoxy)-3-pyridyl)-2,5-diazabicyclo[2.2.1]heptane. Reaction of 3,5-dibromopyridine with sodium 4-methoxyphenoxide in N,N-dimethylformamide gives 3-bromo-5-(4-methoxyphenoxy)pyridine. Coupling of 3-bromo-5-(4-methoxyphenoxy)pyridine with (1S,4S)-N-(tert-butoxycarbonyl)-2,5-diazbicyclo[2.2.1]heptane in the presence of sodium tert-butoxide and a catalytic amount of tris(dibenzylideneacetone)dipalladium(0) and 2,2′-bis(diphenylphosphino)-1,1′-binaphthyl in toluene provides (1S,4S)-2-(5-(4-methoxyphenoxy)-3-pyridyl)-5-(tert-butoxycarbonyl)-2,5-diazabicyclo[2.2.1]heptane. Removal of the N-tert-butoxycarbonyl group, using trifluoroacetic acid, produces (1S,4S)-2-(5-(4-methoxyphenoxy)-3-pyridyl)-2,5-diazabicyclo[2.2.1]heptane.
[Compound]
Name
pyridine-substituted pyridyl diazabicyclic compounds
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
3-bromo-5-alkoxy- and 3-bromo-5-aryloxypyridines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
sodium alkoxides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
sodium aryloxides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
2-(5-(4-methoxyphenoxy)-3-pyridyl)-2,5-diazabicyclo[2.2.1]heptane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
sodium 4-methoxyphenoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[N:4][CH:5]=[C:6]([Br:8])[CH:7]=1.[CH3:9][O:10][C:11]1[CH:30]=[CH:29][C:14]([O:15]C2C=C(N3CC4CC3CN4)C=NC=2)=[CH:13][CH:12]=1.COC1C=CC([O-])=CC=1.[Na+]>CN(C)C=O>[Br:8][C:6]1[CH:5]=[N:4][CH:3]=[C:2]([O:15][C:14]2[CH:29]=[CH:30][C:11]([O:10][CH3:9])=[CH:12][CH:13]=2)[CH:7]=1 |f:2.3|

Inputs

Step One
Name
pyridine-substituted pyridyl diazabicyclic compounds
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=NC=C(C1)Br
Step Two
Name
3-bromo-5-alkoxy- and 3-bromo-5-aryloxypyridines
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
sodium alkoxides
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
sodium aryloxides
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
2-(5-(4-methoxyphenoxy)-3-pyridyl)-2,5-diazabicyclo[2.2.1]heptane
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(OC=2C=C(C=NC2)N2C3CNC(C2)C3)C=C1
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=NC=C(C1)Br
Name
sodium 4-methoxyphenoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C([O-])C=C1.[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=NC=C(C1)OC1=CC=C(C=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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